molecular formula C20H22N4O B2835324 2-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide CAS No. 863020-06-8

2-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide

Cat. No.: B2835324
CAS No.: 863020-06-8
M. Wt: 334.423
InChI Key: JQYYVZZZBIKEGD-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide is an organic compound that belongs to the class of imidazopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a cyclohexyl group, an imidazo[1,2-a]pyrimidine moiety, and a phenylacetamide linkage, making it a unique and complex molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions.

    Attachment of the phenylacetamide group: This step involves the reaction of the imidazo[1,2-a]pyrimidine intermediate with phenylacetic acid or its derivatives in the presence of coupling reagents like EDCI or DCC.

    Introduction of the cyclohexyl group: The final step involves the alkylation of the amide nitrogen with cyclohexyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated groups.

    Substitution: Substituted derivatives with new functional groups attached.

Scientific Research Applications

2-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-cyclohexyl-N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide: Similar structure but with an imidazo[1,2-a]pyridine moiety.

    2-cyclohexyl-N-(3-{imidazo[1,2-a]pyrazin-2-yl}phenyl)acetamide: Contains an imidazo[1,2-a]pyrazine moiety.

Uniqueness

2-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide is unique due to its specific combination of functional groups and the presence of the imidazo[1,2-a]pyrimidine moiety, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-cyclohexyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c25-19(12-15-6-2-1-3-7-15)22-17-9-4-8-16(13-17)18-14-24-11-5-10-21-20(24)23-18/h4-5,8-11,13-15H,1-3,6-7,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYYVZZZBIKEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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